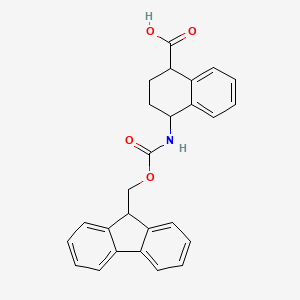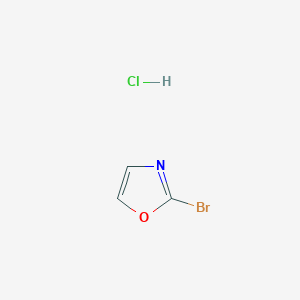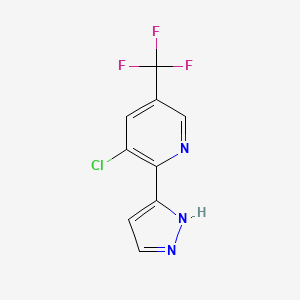
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine
説明
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions . For instance, synthesis of sulfanyl pyrazoles can be based on the condensation of 3-chloro-2,4-dicarbonyl substrates with thiophenols and hydrazine hydrate .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are multifarious frameworks with chemical diversity, which makes them peculiarly interesting for the organic chemist, whether in the structure elucidation aspect, or the chemistry and reactivity profile as building blocks for more complex heterocyclic systems .
科学的研究の応用
-
Pesticide Development
- Summary of the application : “3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine” can be used as an intermediate in the synthesis of Chlorantraniliprole , a highly effective and low-toxicity insecticide developed by DuPont . This insecticide has excellent insecticidal activity even at very low concentrations and is particularly effective against Lepidoptera insects .
-
Synthesis of Sulfanyl Pyrazoles
- Summary of the application : Pyrazoles, including “3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine”, can be used in the synthesis of sulfanyl pyrazoles . These compounds are important elements in the design of drug-like compounds with multiple biological activities .
- Methods of application or experimental procedures : The synthesis of sulfanyl pyrazoles is based on the condensation of 3-chloro-2,4-dicarbonyl substrates with thiophenols and hydrazine hydrate . The specific procedures and technical details would depend on the exact synthetic route used.
-
Synthesis of Indole Derivatives
- Summary of the application : Indole derivatives have diverse biological activities and are found in many important synthetic drug molecules . “3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine” could potentially be used in the synthesis of these derivatives.
- Results or outcomes : The outcome of this application is the production of indole derivatives, which have diverse biological activities .
-
Antileishmanial and Antimalarial Activities
- Summary of the application : Some hydrazine-coupled pyrazoles, potentially including “3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine”, have been synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of application or experimental procedures : The compounds were evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice .
- Results or outcomes : Compound 13 displayed promising antileishmanial activity against Leishmania aethiopica isolate which is 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
-
Synthesis of Diarylacetylene Hydrazide Compounds
- Summary of the application : Diarylacetylene hydrazide compounds are known as tyrosine kinase inhibitors . These inhibitors are important in the treatment of several disorders, particularly proliferative disorders . “3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine” could potentially be used in the synthesis of these compounds.
- Results or outcomes : The outcome of this application is the production of diarylacetylene hydrazide compounds, which are known as tyrosine kinase inhibitors .
-
Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid
- Summary of the application : “3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine” can be used as an intermediate in the synthesis of "3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid" . This compound is an intermediate of Chlorantraniliprole, a highly effective and low-toxicity insecticide .
- Results or outcomes : The outcome of this application is the production of “3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid”, an intermediate of Chlorantraniliprole .
特性
IUPAC Name |
3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHLQTWIIOOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



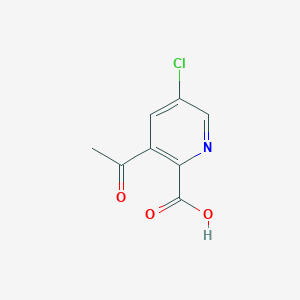
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
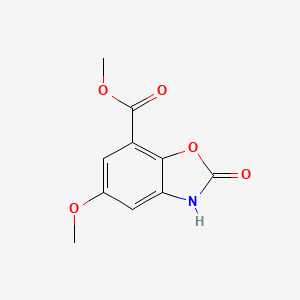
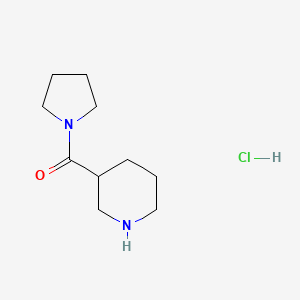
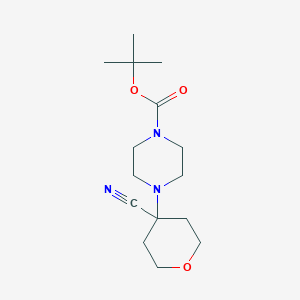
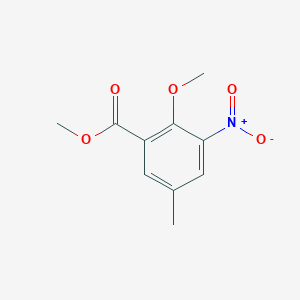
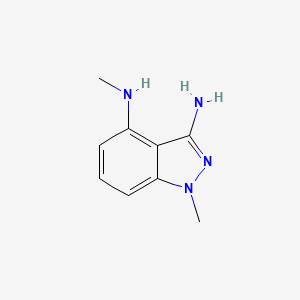
![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)
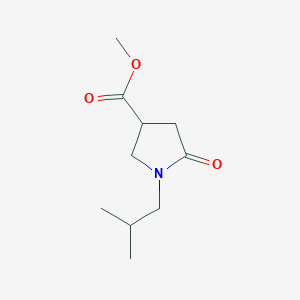
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
